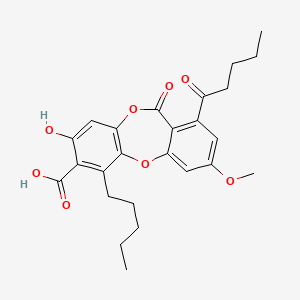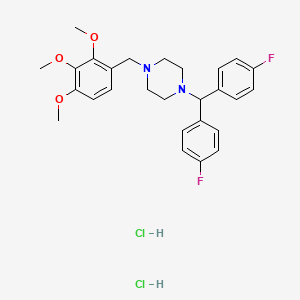
Clorhidrato de Lomerizina
Descripción general
Descripción
Lomerizine hydrochloride is a diphenylpiperazine class compound that functions as a calcium channel blocker. It is primarily used for the prophylactic treatment of migraines and has shown potential in treating glaucoma and optic nerve injuries .
Aplicaciones Científicas De Investigación
Lomerizine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving calcium channel blockers.
Mecanismo De Acción
Lomerizine hydrochloride exerts its effects primarily by blocking voltage-dependent calcium channels. This action prevents the influx of calcium ions, which is crucial in various cellular processes. It also antagonizes the 5HT2A receptor, inhibiting serotonin-induced contraction of blood vessels, which is believed to contribute to its antimigraine effects . Additionally, it has been shown to increase circulation in the optic nerve head, providing neuroprotective effects .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Lomerizine hydrochloride works as a calcium antagonist . It blocks voltage-dependent calcium channels , inhibiting the release of calcium . This interaction with calcium channels is believed to be the primary biochemical reaction involving lomerizine hydrochloride .
Cellular Effects
Lomerizine hydrochloride has been shown to inhibit cell growth, migration, and invasion through the PI3K/AKT/mTOR signaling pathway and induces protective autophagy in colorectal cancer cells . It also promotes apoptosis in these cells .
Molecular Mechanism
The molecular mechanism of action of lomerizine hydrochloride involves blocking voltage-dependent calcium channels . It allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site . Its antimigraine effects are believed to be due not to the blocking of calcium channels, but to the antagonizing effects of lomerizine hydrochloride on the 5HT2A receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, lomerizine hydrochloride has been shown to increase blood flow in the retina and optic nerve head in rabbits . This effect was observed 15 minutes after intravenous administration of lomerizine hydrochloride .
Dosage Effects in Animal Models
In animal models, doses of 0.03 mg/kg of lomerizine hydrochloride given intravenously as a pretreatment were shown to prevent glutamate-induced neurotoxicity . It also provided protection against NMDA-induced and kainate-induced neurotoxicity .
Metabolic Pathways
The detection of Trimetazidine (TMZ) in urine may result from the metabolism of Lomerizine hydrochloride . This suggests that Lomerizine hydrochloride is involved in metabolic pathways that produce TMZ .
Transport and Distribution
Due to its lipophilic nature and small molecular size, lomerizine hydrochloride is able to cross the blood-brain barrier . For delivery in aqueous systems, nanoparticle therapy may be used .
Subcellular Localization
Given its ability to cross the blood-brain barrier , it can be inferred that it may localize in the brain cells where it exerts its effects.
Métodos De Preparación
The synthesis of lomerizine hydrochloride involves the reaction of bis(4-fluorophenyl)methanol with 2,3,4-trimethoxybenzyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperazine to yield lomerizine. The final step involves converting lomerizine to its hydrochloride salt .
Análisis De Reacciones Químicas
Lomerizine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Comparación Con Compuestos Similares
Lomerizine hydrochloride is unique among calcium channel blockers due to its selective central nervous system effects and its dual action on both L-type and T-type calcium channels. Similar compounds include:
Flunarizine: Another diphenylpiperazine calcium channel blocker used for migraine prophylaxis.
Cinnarizine: Used for the treatment of vertigo and motion sickness.
Nimodipine: Primarily used to treat subarachnoid hemorrhage by preventing cerebral vasospasm
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Lomerizine hydrochloride involves the reaction of 2,3-dimethoxybenzaldehyde with 1-(2-bromoethyl)-4-methylpiperazine to form the key intermediate, which is then reacted with hydrochloric acid to form Lomerizine hydrochloride.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "1-(2-bromoethyl)-4-methylpiperazine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dimethoxybenzaldehyde is reacted with 1-(2-bromoethyl)-4-methylpiperazine in the presence of a base such as potassium carbonate in DMF to form the key intermediate.", "Step 2: The key intermediate is then treated with hydrochloric acid to form Lomerizine hydrochloride.", "Step 3: The crude product is purified by recrystallization from ethanol to obtain the pure Lomerizine hydrochloride." ] } | |
Número CAS |
101477-54-7 |
Fórmula molecular |
C27H31ClF2N2O3 |
Peso molecular |
505.0 g/mol |
Nombre IUPAC |
1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C27H30F2N2O3.ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;/h4-13,25H,14-18H2,1-3H3;1H |
Clave InChI |
VCBYMCBOMLUKOO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl.Cl |
SMILES canónico |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC.Cl |
Apariencia |
Solid powder |
Otros números CAS |
101477-54-7 |
Pictogramas |
Irritant; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(bis(4-fluorophenyl)methyl)-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride KB 2796 KB-2796 lomerizine lomerizine dihydrochloride |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

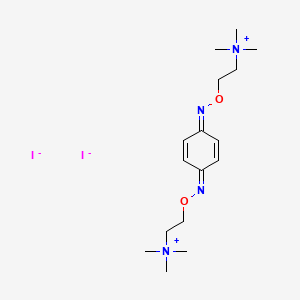
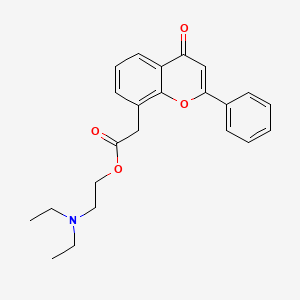
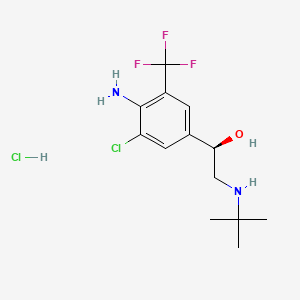
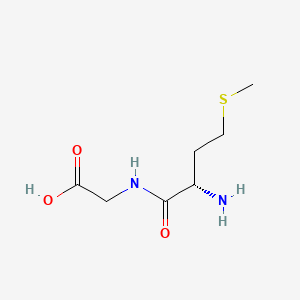
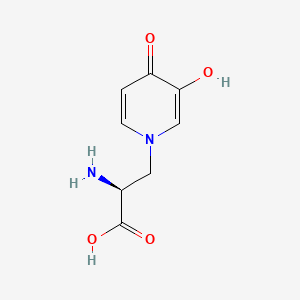
![6-(3-((2-hydroxyethyl)amino)propyl)-2,3-dimethoxy-5H-[1,3]dioxolo[4',5':5,6]indeno[1,2-c]isoquinoline-5,12(6H)-dione](/img/structure/B1674971.png)
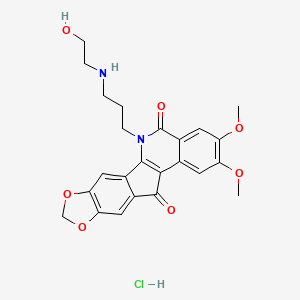

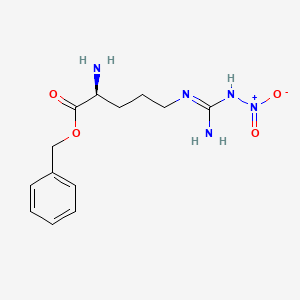

![Methyl (3S,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate;hydrochloride](/img/structure/B1674979.png)
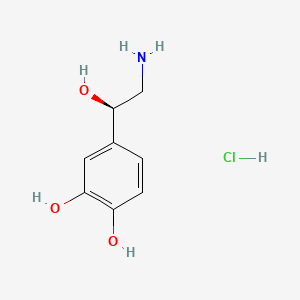
![(2R,3S,4R,5R,6S)-6-[[(4aS,7aR)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)-3-methyloxane-2,3,4,5-tetrol](/img/structure/B1674983.png)
